![molecular formula C27H22ClFN2O2 B4064447 10-acetyl-11-(2-chlorophenyl)-3-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4064447.png)
10-acetyl-11-(2-chlorophenyl)-3-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Overview
Description
The compound is a derivative of dibenzo[b,e][1,4]diazepin-1-one, which is a type of benzodiazepine. Benzodiazepines are a class of drugs primarily used for treating anxiety, but they also are effective in treating several other conditions. The specific substitutions on this compound could potentially alter its activity and metabolism .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It contains a dibenzodiazepine core, which is a bicyclic structure consisting of two benzene rings fused to a diazepine ring. This core is substituted with acetyl, chlorophenyl, and fluorophenyl groups .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and reagents present. The benzodiazepine core is relatively stable, but could potentially be modified under certain conditions. The acetyl, chlorophenyl, and fluorophenyl substituents might also be susceptible to various reactions .Scientific Research Applications
Synthesis and Derivatives
- A variety of dibenzodiazepinones, including fluoro- and iodo-derivatives, have been synthesized. These compounds are obtained through the reaction of 1,4-phenylenediamine with substituted benzoic acids, leading to potential pharmacological applications in the central nervous system (Cohen et al., 1998).
- The design and synthesis of 1,3-disubstituted-1,4-benzodiazepine derivatives have been explored, further expanding the chemical diversity of this class of compounds (Ghelani & Naliapara, 2016).
Chemical Properties and Structural Analysis
- The synthesis of 3-phenyl substituted dibenzo-1,4-diazepin-1-one derivatives provides insights into their chemical properties. The crystal structure of a specific derivative, 3-phenyl-11-(2-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one, was determined through X-ray single-crystal diffraction, showcasing its potential for further pharmaceutical development (Wang et al., 2014).
Pharmaceutical Applications
- Novel 2-hydroxypyrrolobenzodiazepine-5,11-dione analogues, which are structurally related to dibenzodiazepinones, have been synthesized and evaluated as potent angiotensin-converting enzyme (ACE) inhibitors, demonstrating the therapeutic potential of this compound class in cardiovascular diseases (Addla et al., 2013).
Materials Science Applications
- Benzodiazepine derivatives, including dibenzodiazepinones, have been studied for their corrosion inhibition properties, showing effectiveness in protecting mild steel in acidic media. This highlights their potential in industrial applications, particularly in corrosion protection (Laabaissi et al., 2021).
Photochemical Reactions
- The photochemical reactions of related compounds, such as 11H-Dibenzo[c,f][1,2]-diazepine, have been investigated, shedding light on the photochemical properties of dibenzodiazepinones and their potential in photochemistry research (Joshua & Lewis, 1967).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-acetyl-6-(2-chlorophenyl)-9-(4-fluorophenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22ClFN2O2/c1-16(32)31-24-9-5-4-8-22(24)30-23-14-18(17-10-12-19(29)13-11-17)15-25(33)26(23)27(31)20-6-2-3-7-21(20)28/h2-13,18,27,30H,14-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGZKDNLUVUMLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(C2=C(CC(CC2=O)C3=CC=C(C=C3)F)NC4=CC=CC=C41)C5=CC=CC=C5Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22ClFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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